N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Description
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3S3 and its molecular weight is 369.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound might also target the same or related biochemical pathways.
Mode of Action
It is known that the compound forms strongN–H⋯O hydrogen bonds , which could be a key interaction with its targets. The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .
Biochemical Pathways
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might affect the biochemical pathways related to the survival and replication of this bacterium.
Pharmacokinetics
The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might have a similar effect.
Action Environment
The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could potentially be influenced by environmental factors such as pH and temperature.
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c18-13(9-4-6-21-8-9)16-14-15-11-3-5-17(7-12(11)22-14)23(19,20)10-1-2-10/h4,6,8,10H,1-3,5,7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQWODJHFVSJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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